5-Bromoquinoline
Overview
Description
5-Bromoquinoline is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Molecular Structure Analysis
The empirical formula of 5-Bromoquinoline is C9H6BrN. It has a molecular weight of 208.05 . The SMILES string representation is Brc1cccc2ncccc12 .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Physical And Chemical Properties Analysis
5-Bromoquinoline is a solid substance with a melting point of 43-48 °C . It has a molecular weight of 208.05 .Scientific Research Applications
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Medicinal Chemistry Quinolines are important compounds in medicinal chemistry . They are often used as scaffolds in drug discovery .
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Synthetic Organic Chemistry Quinolines are also used in synthetic organic chemistry . They can participate in various chemical reactions to form complex organic compounds .
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Industrial Chemistry In the field of industrial chemistry, quinolines have a variety of applications . They can be used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .
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Green Chemistry Recently, there has been a push for chemists to produce greener and more sustainable chemical processes . Quinolines, including 5-Bromoquinoline, can be synthesized using alternative reaction methods that are more environmentally friendly .
Safety And Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using eco-friendly transition metal mediated, ultrasound irradiation reactions, or greener protocols .
properties
IUPAC Name |
5-bromoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHODTZCXWXCALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355790 | |
Record name | 5-Bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinoline | |
CAS RN |
4964-71-0 | |
Record name | 5-Bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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